molecular formula C20H27N5S B5645446 1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine

1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine

Cat. No. B5645446
M. Wt: 369.5 g/mol
InChI Key: HMWLLWLMCRNLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules that exhibit a combination of pyrimidine, piperidine, and thiophene units, suggesting potential biological activity and chemical versatility. The investigation of such compounds is crucial for understanding their synthesis pathways, molecular behavior, and interaction with biological systems, albeit without focusing on drug use, dosage, or side effects.

Synthesis Analysis

Synthesis approaches for related compounds typically involve multi-step reactions that incorporate specific functional groups to form the desired heterocyclic frameworks. For example, a practical synthesis route for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was described by Zhang et al. (2009), highlighting the efficiency of telescoped steps from commercially available precursors to achieve high yields (Zhang et al., 2009).

Molecular Structure Analysis

Structural elucidation often employs X-ray crystallography, providing precise molecular geometry and confirmation. A study on the crystal structure of a compound similar to the target molecule revealed significant insights into its spatial arrangement and potential interaction patterns (Guillon et al., 2013).

Chemical Reactions and Properties

The chemical behavior of such compounds is influenced by their functional groups, facilitating various reactions including condensations, substitutions, and cyclizations. For instance, Dyachenko et al. (2020) demonstrated the one-pot synthesis of thieno[2,3-b]pyridine derivatives, showcasing the versatility of these molecules in chemical transformations (Dyachenko et al., 2020).

properties

IUPAC Name

1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(thiolan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5S/c1-14-3-4-18(15(2)22-14)19-5-9-21-20(24-19)25-10-6-16(7-11-25)23-17-8-12-26-13-17/h3-5,9,16-17,23H,6-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWLLWLMCRNLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=NC=C2)N3CCC(CC3)NC4CCSC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.